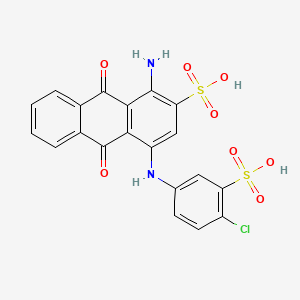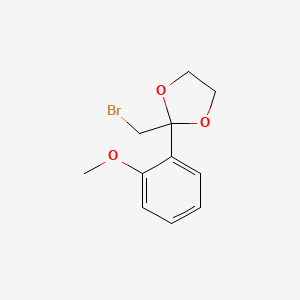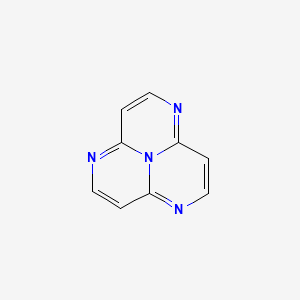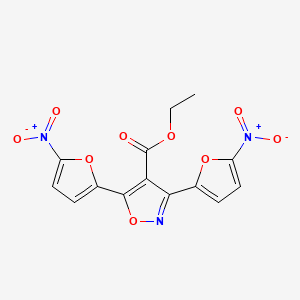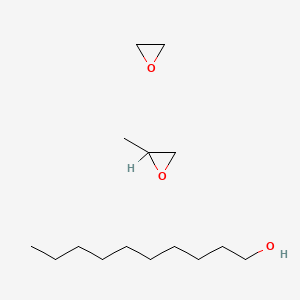
Decan-1-ol;2-methyloxirane;oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decan-1-ol;2-methyloxirane;oxirane is a compound with the molecular formula C15H32O3 and a molecular weight of 260.413 g/mol . It is a polymer composed of methyl oxirane units and monodecyl ether groups . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decan-1-ol;2-methyloxirane;oxirane typically involves the polymerization of methyl oxirane with monodecyl ether . The reaction conditions for this polymerization process include:
Temperature: The reaction is carried out at elevated temperatures to facilitate the polymerization process.
Catalysts: Catalysts such as strong acids or bases are often used to initiate the polymerization reaction.
Solvents: Solvents like toluene or dichloromethane are commonly used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Decan-1-ol;2-methyloxirane;oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the compound.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Halogens and other electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Decan-1-ol;2-methyloxirane;oxirane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of decan-1-ol;2-methyloxirane;oxirane involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Dodecan-1-ol;2-methyloxirane;oxirane: This compound has a similar structure but with a longer carbon chain.
Decan-1-ol;2-ethyloxirane;oxirane: This compound differs by having an ethyl group instead of a methyl group.
Decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane: This compound includes an additional unsaturated fatty acid component.
Uniqueness
This compound is unique due to its specific combination of methyl oxirane units and monodecyl ether groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
37251-67-5 |
|---|---|
Molecular Formula |
C15H32O3 |
Molecular Weight |
260.41 g/mol |
IUPAC Name |
decan-1-ol;2-methyloxirane;oxirane |
InChI |
InChI=1S/C10H22O.C3H6O.C2H4O/c1-2-3-4-5-6-7-8-9-10-11;1-3-2-4-3;1-2-3-1/h11H,2-10H2,1H3;3H,2H2,1H3;1-2H2 |
InChI Key |
UTNUVZIWDLHXRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCO.CC1CO1.C1CO1 |
physical_description |
Colorless to light yellow viscous liquid with a solvent-like odor; [BASF MSDS] |
Related CAS |
709651-21-8 37251-67-5 9038-29-3 141615-70-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)](/img/structure/B13749451.png)
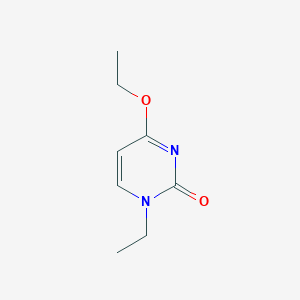

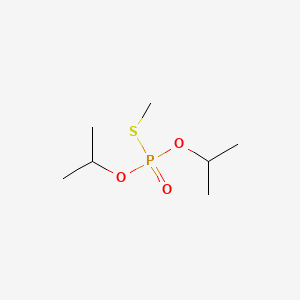
![Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl-](/img/structure/B13749470.png)

